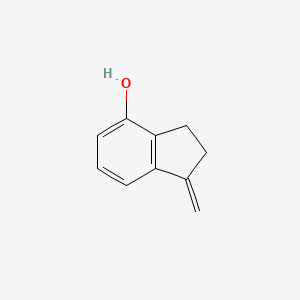










|
REACTION_CXSMILES
|
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].C([Si](C)(C)O[C:13]1[CH:21]=[CH:20]C=[C:18]2[C:14]=1[CH2:15][CH2:16]C2=O)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl-].[NH4+]>CCOCC>[CH2:18]=[C:14]1[C:13]2[CH:21]=[CH:20][CH:3]=[C:2]([OH:5])[C:1]=2[CH2:16][CH2:15]1 |f:0.1,3.4,5.6|
|


|
Name
|
|
|
Quantity
|
256 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=C2CCC(C2=CC=C1)=O)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 minutes, to which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered on a pad of celite
|
|
Type
|
WASH
|
|
Details
|
The remaining precipitate was washed with diethylether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude compound was dissolved in THF
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 30 min at room temperature
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C1CCC=2C(=CC=CC12)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71629.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |